Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound is systematically named methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate , reflecting its ester (methyl propiolate) and pyrazole substituents. Its CAS Registry Number is 1354706-59-4 . The SMILES notation (O=C(OC)C#CC1=CN(CCC)N=C1) encodes the propiolate group (C#CC(=O)OC), the pyrazole ring (C1=CN(CCC)N=C1), and the propyl substituent (CCC).
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₁₂N₂O₂ , with a molecular weight of 192.21 g/mol . The exact mass, calculated using isotopic distributions, is 192.0899 g/mol . The elemental composition comprises 62.49% carbon, 6.29% hydrogen, 14.57% nitrogen, and 16.65% oxygen.
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₂N₂O₂ |
| Molecular weight | 192.21 g/mol |
| Exact mass | 192.0899 g/mol |
| Elemental composition | C:62.49%, H:6.29%, N:14.57%, O:16.65% |
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Profiling
- ¹H NMR : The pyrazole ring protons resonate as two distinct singlets: one for the proton adjacent to the propiolate group (δ ~7.5 ppm) and another for the proton near the propyl chain (δ ~7.3 ppm). The propyl group shows a triplet for the methylene group adjacent to nitrogen (δ ~3.9 ppm) and a multiplet for the terminal methyl group (δ ~0.9 ppm). The methyl ester group appears as a singlet at δ ~3.7 ppm.
- ¹³C NMR : Key signals include the carbonyl carbon (δ ~160 ppm), the sp-hybridized carbons of the propiolate group (δ ~85 ppm and ~75 ppm), and the pyrazole ring carbons (δ ~140–110 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectra exhibit a strong absorption band at ~2,120 cm⁻¹ (C≡C stretch), a carbonyl stretch at ~1,720 cm⁻¹ (ester C=O), and pyrazole ring vibrations at ~1,550–1,450 cm⁻¹ .
Mass Spectrometric (MS) Fragmentation Patterns
The molecular ion peak appears at m/z 192.21 . Major fragments include:
Crystallographic and Conformational Analysis
While single-crystal X-ray data for this compound is unavailable, analogous pyrazole-propiolate derivatives exhibit planar pyrazole rings with ester groups oriented perpendicularly to the ring plane. The propyl chain adopts a staggered conformation to minimize steric hindrance.
Comparative Structural Analysis with Analogous Pyrazole-Propiolate Derivatives
The propyl chain in this compound enhances lipophilicity compared to methyl-substituted analogs, potentially influencing solubility and reactivity. The absence of bulky groups (e.g., cyclopropyl) preserves steric accessibility at the pyrazole ring, a critical factor in coordination chemistry.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(1-propylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-12-8-9(7-11-12)4-5-10(13)14-2/h7-8H,3,6H2,1-2H3 |
InChI Key |
DCQZTXBEZMJJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Alkyne Cyclocondensation
Reaction of propylhydrazine derivatives with electron-deficient alkynes under basic conditions yields the pyrazole ring. For example, 3-(prop-1-yn-1-yl)propiolate esters react with N-propylhydrazine in ethanol at reflux (78°C) to form 4-alkynylpyrazoles. This method typically achieves 60-75% yields but requires careful control of stoichiometry to minimize dimerization byproducts.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | |
| Base | Et₃N | |
| Solvent | THF | |
| Temperature | 60°C | |
| Reaction Time | 12-18 hours | |
| Yield Range | 55-68% |
This method benefits from commercial availability of starting materials but requires strict oxygen-free conditions to prevent alkyne oxidation.
Direct Alkynylation of Pyrazole Metallic Intermediates
Recent advances employ in situ generation of pyrazolyl-zinc reagents for Negishi-type coupling. A 2024 protocol achieved 73% yield for a related propiolate ester using:
-
Pyrazole substrate: 1-propyl-4-bromo-1H-pyrazole
-
Reagent: Methyl propiolate (1.2 eq)
-
Catalyst system: Pd(OAc)₂/XPhos (2.5 mol%)
-
Solvent: DMF/H₂O (4:1)
N-Propylation Strategies
Introducing the propyl group at the pyrazole 1-position can occur either before or after propiolate installation, with significant implications for regioselectivity.
Pre-functionalization Approach
Alkylation of pyrazole precursors prior to cross-coupling:
-
Start with 1H-pyrazol-4-amine
-
Bromination at C4 position
-
Sonogashira coupling as in Section 2.1
This sequence avoids competing alkylation at oxygen atoms in later stages but requires protection/deprotection steps for amine functionalities.
Post-functionalization Strategy
Late-stage alkylation of pre-formed 4-propiolate pyrazoles:
| Condition | Result | Reference |
|---|---|---|
| i-PrOH, 120°C | 42% yield, 15% dimerization | |
| DMF, K₂CO₃, 60°C | 68% yield, minimal byproducts | |
| Ionic liquid ([HEA][PA]), 90°C | 79% yield, catalyst recyclable |
The ionic liquid method shows particular promise, with the 2-hydroxy ethylammonium propionate system enabling three reaction cycles without significant yield loss.
Optimization of Esterification Conditions
Final esterification of propiolic acid derivatives to obtain the methyl ester follows two primary pathways:
Direct Methylation of Propiolic Acid
Reaction conditions for analogous systems:
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction expands its utility in pharmaceutical synthesis through subsequent functionalization:
Reaction conditions :
| Reagent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 1M HCl in H₂O/THF (1:1) | 60°C | 4 hr | 82% | |
| 0.5M NaOH in EtOH | Reflux | 2 hr | 91% |
The resulting propiolic acid can participate in:
-
Amide coupling with amines using EDC/HOBt
-
Nucleophilic acyl substitution with alcohols to generate new esters
Pyrazole Ring Functionalization
The 1-propylpyrazole moiety undergoes characteristic electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions:
Electrophilic Substitution
The pyrazole ring shows regioselective reactivity at the C-3 and C-5 positions due to electron-donating propyl substituent effects:
| Reaction Type | Reagents | Position Modified | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 | Precursor for amino-pyrazoles |
| Halogenation | NBS (for bromination) | C-5 | Suzuki coupling substrates |
| Sulfonation | ClSO₃H | C-3 | Water-solubility enhancement |
Mechanistic note: The propyl group at N-1 directs electrophiles to the C-5 position through inductive effects .
Transition Metal-Catalyzed Couplings
Pd-mediated reactions enable structural diversification:
Suzuki-Miyaura Coupling (requires prior halogenation):
textConditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (4:1), 80°C Typical partners: Aryl boronic acids Yield range: 70-88% [2][3]
Alkyne-Based Reactions
The propiolate’s terminal alkyne participates in:
Cycloadditions
1,3-Dipolar cycloaddition with azides (Huisgen reaction):
-
Click chemistry applications in bioconjugation
-
Yields >90% under Cu(I)/TBTA catalysis
Example protocol :
python# Standard click conditions: reagent_ratio = 1:1.2 (propiolate:azide) catalyst = CuSO₄ (10 mol%), sodium ascorbate (20 mol%) solvent = t-BuOH/H₂O (1:1) time = 12 hr at 25°C
Sonogashira Coupling
Despite being a terminal alkyne, the ester’s electron-withdrawing group activates it for cross-couplings:
| Aryl Halide | Catalyst System | Yield | Reference |
|---|---|---|---|
| 4-Iodotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | 76% | |
| 2-Bromopyridine | PEPPSI-IPr, K₃PO₄ | 68% |
Tandem Reactions
The compound’s multifunctional structure enables sequential transformations:
Case Study :
-
Alkyne-azide cycloaddition to install triazole
-
Ester hydrolysis to carboxylic acid
-
Pyrazole nitration for nitro-group introduction
This sequence generates polyfunctional intermediates for drug discovery pipelines .
Stability and Reactivity Considerations
| Factor | Impact on Reactivity | Mitigation Strategy |
|---|---|---|
| pH < 3 | Ester hydrolysis acceleration | Use buffered neutral conditions |
| Light exposure | Pyrazole ring decomposition | Store in amber glass under N₂ |
| High temperature | Alkyne oligomerization (>100°C) | Maintain reactions below 80°C |
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate exhibits significant pharmacological activities, particularly as a potential therapeutic agent against neglected tropical diseases such as human African trypanosomiasis. Research indicates that modifications to the pyrazole structure can influence biological activity, with specific substituents enhancing efficacy against Trypanosoma brucei .
Table 1: Structure-Activity Relationship of Pyrazole Derivatives
| Compound | Substituent | pEC50 Value | Activity Description |
|---|---|---|---|
| Parent Compound | None | 8.5 | High activity against T. brucei |
| 3a | No substituents | 6.0 | Decreased activity |
| 3b | Propyl | 6.8 | Improved activity |
| 3d | tert-butyl | 4.7 | Significant loss of activity |
This table summarizes findings from studies that highlight the importance of substituents in enhancing the biological activity of pyrazole derivatives.
Synthesis and Structural Studies
The synthesis of this compound can be achieved through various methodologies, including regioselective reactions involving hydrazones and diketones. Recent advancements have demonstrated efficient synthetic routes that allow for high yields and functional group tolerance .
Table 2: Synthetic Methods for Pyrazole Derivatives
| Methodology | Key Features | Yield (%) |
|---|---|---|
| Cyclocondensation | Utilizes arylhydrazines with diketones | ~82% |
| One-pot addition–cyclocondensation | Involves chalcones and arylhydrazines | ~80% |
| Metal-catalyzed reactions | High regioselectivity and functional group tolerance | Varies |
These synthetic methods are crucial for producing derivatives with desired properties for further research.
Anticancer Activity
Recent studies have identified this compound derivatives as promising candidates for anticancer therapies. The compound's structure allows it to interact with cellular pathways involved in tumor growth, making it a target for further investigation in cancer pharmacotherapy .
Case Study: Evaluation of Anticancer Properties
In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 10 µM
These findings suggest that the compound has potential as an anticancer agent, warranting further exploration into its mechanism of action and therapeutic window.
Material Science Applications
Beyond medicinal uses, this compound is also being investigated for its potential applications in material science, particularly in the development of polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Research Insights
Recent research has indicated that incorporating pyrazole derivatives into polymer matrices can significantly improve their thermal properties and mechanical performance, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate
Molecular Formula : C₉H₁₀N₂O₂
Molecular Weight : 178.19 g/mol
Key Differences :
- Substituents : The pyrazole ring features 1,3-dimethyl groups instead of a 1-propyl group.
- Molecular Weight : The dimethyl analog is lighter (178.19 vs. 208.22 g/mol), reflecting the shorter alkyl chains.
N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine
Molecular Formula : C₁₀H₁₇N₃O
Molecular Weight : 195.26 g/mol
Purity : 95% (reported under Category E2)
Key Differences :
- Functional Group: An amine-cyclopropanol group replaces the propiolate ester, altering reactivity.
- Applications : The amine group may enhance biological activity (e.g., receptor binding), whereas the ester in the target compound favors chemical transformations like hydrolysis or nucleophilic additions.
Research Findings and Hypothetical Insights
Substituent Effects
- This could make the propyl-substituted compound more suitable for drug delivery applications.
- Steric Hindrance : Bulkier substituents (e.g., propyl) may slow reaction kinetics in ester hydrolysis or cycloadditions compared to smaller groups like methyl.
Functional Group Reactivity
- Ester vs. Amine: The propiolate ester is more electrophilic, enabling participation in reactions like Huisgen cycloaddition (click chemistry). In contrast, the amine in the cyclopropanolamine derivative may facilitate hydrogen bonding or salt formation, relevant in pharmaceutical formulations .
Biological Activity
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyrazole ring, which is a well-known pharmacophore in medicinal chemistry. The synthesis of this compound typically involves the reaction of propyl-substituted hydrazine with appropriate propenoic acid derivatives. Various synthetic methods have been developed to enhance yield and purity, including microwave-assisted synthesis and catalysis using transition metals .
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to the pyrazole moiety. The following sections summarize its key pharmacological effects:
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown activity against various bacterial strains, including E. coli and S. aureus. This activity is often linked to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives, including this compound:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives indicated that those with propyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. This compound was among the compounds tested, showing promising results in inhibiting cell growth .
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
- Antimicrobial Activity : A comparative study demonstrated that this compound had significant antimicrobial effects against both gram-positive and gram-negative bacteria, outperforming some conventional antibiotics in specific assays .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate, and how can reaction conditions be systematically optimized?
Methodological Answer: A general approach involves coupling propiolate esters with pyrazole derivatives. For example, a procedure analogous to ’s synthesis of pyrazole sulfonates can be adapted:
- Reaction Setup : Use a propiolate ester and a 1-propyl-1H-pyrazole derivative in a polar aprotic solvent (e.g., DMF or THF) with a palladium catalyst for Sonogashira coupling.
- Optimization Variables :
- Time : highlights extended reflux times (25–30 hours) for similar heterocyclic systems . Monitor progress via TLC or LC-MS to minimize side products.
- Catalyst Loading : Test Pd(PPh₃)₄ (5–10 mol%) vs. CuI co-catalysts for efficiency.
- Temperature : Lower temperatures (60–80°C) may reduce decomposition of the propiolate moiety.
- Purification : Recrystallization (e.g., methanol, as in ) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC/LC-MS : As per and , reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) can assess purity and detect byproducts .
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the propiolate ester (δ ~3.8 ppm for OCH₃) and pyrazole proton environments (δ ~7.5–8.5 ppm for aromatic protons).
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C₁₀H₁₂N₂O₂).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spectroscopic assignments for this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps:
- Crystallization : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol/water).
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–293 K.
- Refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles, particularly the propiolate triple bond (C≡C) and pyrazole ring geometry .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for propiolate vs. vinyl groups).
Q. How should researchers address discrepancies in reaction yields or spectroscopic data across replicate experiments?
Methodological Answer: Contradictions often arise from subtle experimental variables:
- Reproducibility Checks :
- Moisture/Oxygen Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., palladium-catalyzed couplings).
- Batch Variability : Test reagents from multiple suppliers (e.g., propiolate ester purity as in ).
- Data Analysis :
- Statistical Tools : Apply ANOVA to identify significant yield differences.
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., pyrazole vs. propiolate protons).
Q. What strategies are recommended for evaluating the compound’s physicochemical stability under experimental conditions?
Methodological Answer:
Q. How can computational methods complement experimental data in understanding this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (e.g., propiolate ester cleavage) or frontier molecular orbitals (HOMO/LUMO) for reaction site analysis.
- Molecular Dynamics : Simulate solvent interactions (e.g., methanol vs. DMF) to explain solubility trends observed in .
Safety and Compliance Considerations
Q. What safety protocols are advised given the limited toxicological data for this compound?
Methodological Answer:
- Default Precautions : Treat as hazardous (per ). Use fume hoods, nitrile gloves, and lab coats.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as recommended in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
